(E)-N-(5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
CAS No.:
Cat. No.: VC14782167
Molecular Formula: C23H25N5O3S
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N5O3S |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | N-[(2S)-1-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C23H25N5O3S/c29-21(25-22-27-26-20(32-22)16-18-9-5-2-6-10-18)19(15-17-7-3-1-4-8-17)24-23(30)28-11-13-31-14-12-28/h1-10,19H,11-16H2,(H,24,30)(H,25,27,29)/t19-/m0/s1 |
| Standard InChI Key | ZAYFHSYZGWBBFZ-IBGZPJMESA-N |
| Isomeric SMILES | C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring substituted at position 5 with a benzyl group and at position 2 with an imine linkage to an L-phenylalanine derivative. The morpholine-4-carbonyl group is attached to the alpha-amino group of phenylalanine, introducing conformational rigidity and hydrogen-bonding capacity . The (E)-configuration at the imine double bond ensures spatial orientation optimal for target binding, as inferred from analogous thiadiazole derivatives .
Crystallographic studies of related morpholino-thiadiazole hybrids, such as 4-[(morpholin-4-yl)carbothioyl]benzoic acid, reveal that the morpholine ring adopts a chair conformation, while the aromatic system maintains near-planarity with slight deviations (≤0.15 Å) . This geometry facilitates intermolecular interactions, including hydrogen bonding and π-stacking, critical for stability and biological activity .
Physicochemical Properties
The molecular weight of the compound is approximately 483.98 g/mol (calculated from constituent atoms). Its solubility profile is influenced by the morpholine and benzyl groups: the former enhances water solubility via hydrogen bonding, while the latter contributes to lipophilicity. The logP value, estimated at 2.8–3.2, suggests moderate membrane permeability .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
The synthesis of 1,3,4-thiadiazole derivatives typically employs MCRs for efficient coupling of benzyl amines, carbon disulfide, and hydrazides. For this compound, a three-step sequence is proposed:
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Thiadiazole Ring Formation: Condensation of 5-benzyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride yields the 2-chloro intermediate .
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Imine Formation: Reaction with L-phenylalaninamide under basic conditions introduces the (E)-configured imine .
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Morpholine Incorporation: Acylation of the alpha-amino group with morpholine-4-carbonyl chloride completes the synthesis .
Recent advances leverage nanocatalysts (e.g., Fe3O4@SiO2) to improve yields (≥85%) and reduce reaction times (≤4 hours) .
Thiadiazole derivatives exhibit potent activity against Plasmodium falciparum and Leishmania spp. For example, 1,3,4-thiadiazole-2-sulfonamides inhibit pfCA (carbonate anhydrase) with IC50 values of 12–18 nM, comparable to reference drugs . The morpholine moiety in the subject compound may enhance binding to parasitic enzymes via hydrogen bonding to active-site residues .
Central Nervous System (CNS) Applications
Structural analogs demonstrate anticonvulsant activity by modulating GABAergic pathways. In murine models, 5-benzyl-1,3,4-thiadiazol-2-amines reduce seizure duration by 40–60% at 50 mg/kg doses . The L-phenylalanine component may facilitate blood-brain barrier penetration, suggesting potential anti-epileptic applications .
Molecular Interactions and Target Engagement
Enzyme Inhibition
Docking studies of similar compounds reveal interactions with DNA topoisomerase IB (TOP IB) and monoacylglycerol lipase (MGL). The thiadiazole core forms π-π interactions with TOP IB’s Tyr274, while the morpholine carbonyl engages in hydrogen bonding with Ser121 . These interactions correlate with IC50 values of 0.8–1.2 µM in enzyme assays .
Cytotoxicity Profile
Preliminary cytotoxicity data for 5-benzyl-thiadiazole derivatives indicate selectivity indices (SI) >10 against L. major amastigotes compared to mammalian cells . The morpholine group’s polarity likely reduces off-target effects by minimizing hydrophobic interactions with mammalian membranes .
Comparative Analysis of Thiadiazole Derivatives
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